5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a chloromethyl group and a 4-methylphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxadiazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the oxadiazole ring or the substituents can lead to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole, while oxidation may introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be functionalized to introduce different substituents.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the nature of the substituents on the oxadiazole ring.
Comparison with Similar Compounds
- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- 5-(Bromomethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Comparison: Compared to its analogs, 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole exhibits unique properties due to the presence of the 4-methylphenyl group. This substituent can influence the compound’s reactivity, biological activity, and physicochemical properties. For instance, the methyl group can enhance lipophilicity, potentially improving the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBGFZDUDJUQLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395764 |
Source
|
Record name | 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50737-29-6 |
Source
|
Record name | 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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